4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropylamine with 4-chloro-5-formylpyrimidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then oxidized to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyrimidine derivatives with higher oxidation states.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-(4-Nitrobenzylthio)-6-(2-methylpropyl)-3,4-dihydro-4-oxopyrimidine-5-carbonitrile
Uniqueness
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5(2)3-7-11-4-6(9(13)14)8(10)12-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
GASRUEYUBXLURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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